1H-pyrrolo[2,3-b]pyridine-3,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,8-9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMGJSFQZZIFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288592 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-75-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1h Pyrrolo 2,3 B Pyridine 3,5 Diamine
Electrophilic Aromatic Substitution Reactions of the Pyrrolo[2,3-b]pyridine Core
Halogenation (Bromination, Iodination)
Halogenation of the parent 7-azaindole (B17877) typically yields 3-halo-7-azaindoles. For 1H-pyrrolo[2,3-b]pyridine-3,5-diamine, the high electron density conferred by the two amino groups suggests that halogenation would proceed under mild conditions. The C3-amino group would strongly direct electrophilic attack to the C2 position, while the C5-amino group would direct towards the C4 and C6 positions. Competition between these sites is expected.
Table 1: Predicted Halogenation Reactions
| Reaction | Reagent | Predicted Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in DMF | 2-Bromo-1H-pyrrolo[2,3-b]pyridine-3,5-diamine and/or 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3,5-diamine and/or 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3,5-diamine |
Nitration and Nitrosation
Nitration of 7-azaindole itself can be complex, sometimes leading to a mixture of isomers or requiring specific conditions to achieve desired regioselectivity. nih.gov For the diamino-substituted compound, the strong activation by the amino groups would likely lead to facile nitration. The C3-amino group would direct nitration to the C2 position, and the C5-amino group to the C4 and C6 positions. Due to the high reactivity, poly-nitration could also be a possibility under forcing conditions. Nitrosation is also an anticipated reaction, likely occurring at the most nucleophilic positions.
Table 2: Predicted Nitration and Nitrosation Reactions
| Reaction | Reagent | Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Nitro-1H-pyrrolo[2,3-b]pyridine-3,5-diamine and/or 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3,5-diamine and/or 6-Nitro-1H-pyrrolo[2,3-b]pyridine-3,5-diamine |
Acylation and Formylation
Acylation and formylation reactions, such as the Friedel-Crafts and Vilsmeier-Haack reactions, are common electrophilic substitutions. For the unsubstituted 7-azaindole, these reactions typically occur at the C3 position. In the case of this compound, the C3 position is already substituted with an amino group. Therefore, acylation and formylation are expected to be directed to other activated positions, namely C2, C4, and C6. The amino groups themselves can also undergo acylation, and protection-deprotection strategies may be necessary to achieve C-acylation.
Table 3: Predicted Acylation and Formylation Reactions
| Reaction | Reagent | Predicted Product(s) |
|---|---|---|
| Acylation | Acetyl chloride/AlCl₃ | 2-Acetyl-1H-pyrrolo[2,3-b]pyridine-3,5-diamine and/or 4-Acetyl-1H-pyrrolo[2,3-b]pyridine-3,5-diamine and/or 6-Acetyl-1H-pyrrolo[2,3-b]pyridine-3,5-diamine |
Mannich Reactions
The Mannich reaction involves the aminoalkylation of an acidic proton. youtube.com Indoles and related heterocycles are excellent substrates for this reaction, typically at the C3 position. nih.gov Given that the C3 position in the target molecule is occupied, the Mannich reaction would be expected to occur at other activated positions of the pyrrolo[2,3-b]pyridine core, such as C2, C4, or C6. The reaction involves the formation of an electrophilic iminium ion from formaldehyde (B43269) and a secondary amine, which then attacks the electron-rich heterocyclic ring.
Table 4: Predicted Mannich Reaction
| Reaction | Reagents | Predicted Product(s) |
|---|
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution on the 7-azaindole nucleus is generally difficult due to the electron-rich nature of the pyrrole (B145914) ring and the already electron-deficient character of the pyridine (B92270) ring. However, the presence of leaving groups at specific positions can facilitate such reactions. For this compound, direct nucleophilic substitution is unlikely unless a suitable leaving group is present on the ring. The amino groups are poor leaving groups. If a halogen were introduced at an activated position (e.g., C4 or C6), subsequent nucleophilic displacement might be possible, although the strong electron-donating character of the amino groups would still disfavor this.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound are expected to be influenced by the two amino groups, which are susceptible to oxidation. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com
Oxidation: Strong oxidizing agents could potentially lead to the formation of quinone-like structures or degradation of the molecule. Milder oxidation might lead to the formation of N-oxides at the pyridine nitrogen (N7) or coupling products. The amino groups themselves could be oxidized to nitro groups under controlled conditions, although this is typically achieved through nitration rather than direct oxidation of the amine.
Reduction: Catalytic hydrogenation of the 7-azaindole ring system can lead to the corresponding azaindoline (dihydropyrrolopyridine). nih.govnih.gov In the case of this compound, catalytic hydrogenation would likely reduce the pyridine ring to afford the corresponding 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine-3,5-diamine. The pyrrole ring is generally more resistant to catalytic reduction than the pyridine ring.
Table 5: Predicted Oxidation and Reduction Pathways
| Reaction | Reagent/Condition | Predicted Product(s) |
|---|---|---|
| Oxidation | m-CPBA | This compound 7-oxide |
Reactivity of the Amino Groups at 3 and 5 Positions
The presence of two primary amino groups at the C3 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine core provides multiple sites for chemical modification. The nucleophilicity and, consequently, the reactivity of these amines are influenced by their location on either the electron-rich pyrrole ring or the electron-deficient pyridine ring.
Acylation and Alkylation of the Amino Groups
The amino groups of this compound are amenable to standard acylation and alkylation reactions, which are fundamental transformations for introducing a wide array of functional groups and for building more complex molecular architectures.
Acylation: The reaction of the diamine with acylating agents such as acid chlorides, anhydrides, or activated esters is expected to proceed readily. The relative reactivity of the two amino groups is a key consideration. The C5-amino group, being attached to the pyridine ring, is generally less nucleophilic than the C3-amino group on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. This difference in reactivity could allow for selective acylation under carefully controlled conditions. For instance, using a stoichiometric amount of an acylating agent at lower temperatures would likely favor acylation at the more nucleophilic C3-amino position.
Alkylation: Similarly, alkylation with alkyl halides or other electrophilic alkylating agents can modify the amino groups. Direct N-alkylation can introduce simple alkyl chains or more complex side chains. As with acylation, the potential for regioselective alkylation exists, with the C3-amino group anticipated to be more reactive. It is also important to consider the potential for reaction at the pyrrole nitrogen (N1), especially under basic conditions which would deprotonate this position, creating a competing nucleophilic site.
Detailed research findings on the specific acylation and alkylation of this compound are not extensively reported in publicly available literature. However, the principles of amine chemistry on heterocyclic systems provide a strong predictive framework for these transformations.
Condensation Reactions Involving Amine Functionalities
Condensation reactions are a powerful tool for constructing new rings and introducing complex substituents. The amino groups of this compound can participate in various condensation reactions, leading to the formation of a diverse range of heterocyclic systems.
A notable example of such reactivity is the synthesis of substituted pyrrolo[2,3-b]pyridines through the condensation of an aminopyrrole precursor with activated carbonyl compounds. In a relevant study, 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile was reacted with 2-arylidenemalononitriles in the presence of piperidine. juniperpublishers.com This reaction proceeds via a Michael addition of the amino group to the activated double bond of the arylidenemalononitrile, followed by an intramolecular cyclization and subsequent aromatization to yield highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields (87-91%). juniperpublishers.com
This type of condensation highlights the synthetic utility of the amino group on the pyrrole ring portion of the 7-azaindole scaffold for building fused pyridine rings. It is conceivable that the C3-amino group of this compound could undergo similar condensation reactions with appropriate electrophilic partners to construct novel fused heterocyclic systems. The C5-amino group could also participate in condensation reactions, for example, with dicarbonyl compounds to form fused imidazole (B134444) or pyrazine (B50134) rings.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-(phenyl)methylidenemalononitrile | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 | juniperpublishers.com |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-((4-chlorophenyl))methylidenemalononitrile | 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 91 | juniperpublishers.com |
Ring Expansion and Rearrangement Processes
The 1H-pyrrolo[2,3-b]pyridine scaffold can undergo ring expansion and rearrangement reactions under certain conditions, leading to the formation of novel and often unexpected heterocyclic systems. These transformations are typically driven by the relief of ring strain or the formation of a more stable electronic or structural arrangement.
One documented instance of a rearrangement involving a 1H-pyrrolo[2,3-b]pyridine derivative occurred during the deprotection of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protected amine. nih.gov The treatment of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine with trifluoroacetic acid (TFA) for an extended period led to the formation of a tricyclic eight-membered 7-azaindole as the main product. nih.gov This transformation is believed to proceed through the release of formaldehyde from the SEM group, which then participates in an intramolecular cyclization and rearrangement cascade, ultimately expanding the ring system. This demonstrates the potential for the 7-azaindole nucleus to undergo complex skeletal reorganizations.
While not directly involving the 3,5-diamine, this example underscores the inherent reactivity of the pyrrolopyridine framework and suggests that similar rearrangements could be possible with appropriately functionalized derivatives of this compound.
Regioselectivity and Stereoselectivity in Reactions Involving the Diamine Compound
Regioselectivity is a critical aspect of the chemistry of this compound, given the multiple reactive sites on the molecule. The inherent electronic properties of the 7-azaindole nucleus, combined with the directing effects of the amino groups, govern the outcome of electrophilic and nucleophilic substitution reactions.
The 1H-pyrrolo[2,3-b]pyridine system generally undergoes electrophilic substitution preferentially at the C3 position of the pyrrole ring, which is the most electron-rich site. However, the presence of an amino group at this position in the 3,5-diamine derivative will significantly influence subsequent reactions.
In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is often controlled by the pre-functionalization of the scaffold with a halogen. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling was achieved at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This was followed by a Buchwald-Hartwig amination at the C4 position. The study highlighted that the oxidative addition of palladium occurred preferentially at the C2-iodo bond over the C4-chloro bond, demonstrating the possibility of controlling regioselectivity based on the nature of the leaving group. nih.gov
For this compound, derivatization of the amino groups into functionalities that can direct metallation (e.g., through ortho-lithiation) could provide a powerful strategy for achieving high regioselectivity in the introduction of new substituents.
Stereoselectivity would become a key consideration in reactions that create new chiral centers, for example, in the reduction of a carbonyl group introduced via acylation, or in addition reactions to the heterocyclic core. At present, there is a lack of specific studies on the stereoselective reactions of this compound in the available literature.
| Reaction Type | Position of Reactivity | Controlling Factor | Reference |
| Suzuki-Miyaura Coupling | C2 | Presence of Iodo leaving group | nih.gov |
| Buchwald-Hartwig Amination | C4 | Presence of Chloro leaving group | nih.gov |
Computational and Theoretical Chemistry Applied to 1h Pyrrolo 2,3 B Pyridine 3,5 Diamine
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its geometry, stability, and chemical behavior. Electronic structure analysis through computational methods provides a foundational understanding of these characteristics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometries, dipole moments, and molecular electrostatic potential (MEP) surfaces. DFT calculations have been performed on various 7-azaindole (B17877) derivatives to understand their structural and electronic features. rsc.orgresearchgate.net
For instance, in studies of related pyridine (B92270) derivatives, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to determine the optimized molecular geometry and various reactivity descriptors. irjweb.com The MEP surface, a key output of DFT calculations, visually represents the charge distribution on the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 1H-pyrrolo[2,3-b]pyridine-3,5-diamine, the amino groups at the C3 and C5 positions are expected to be primary nucleophilic sites, a feature that would be clearly visualized with an MEP map.
Table 1: Calculated Molecular Properties for a Representative 7-Azaindole Derivative (Note: Data is illustrative for a related derivative, as specific calculations for this compound are not publicly available.)
| Property | Calculated Value | Method/Basis Set | Reference Compound |
|---|---|---|---|
| Dipole Moment (μ) | 4.48 Debye | DFT/B3LYP/6-31G(d) | N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com |
| Polarizability (α) | 6.48 x 10-24 esu | DFT/B3LYP-D3/6–311+G(d,p) | Related Acridine Derivative researchgate.net |
| Chemical Hardness (η) | 2.2435 eV | DFT/B3LYP/6-311+G(d,p) | N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com
Theoretical studies on 7-azaindole derivatives consistently show that the HOMO and LUMO are primarily distributed across the fused bicyclic ring system. researchgate.net For this compound, the presence of two electron-donating amino groups is expected to significantly raise the HOMO energy level and decrease the HOMO-LUMO gap compared to the unsubstituted 7-azaindole parent molecule. This would suggest enhanced nucleophilicity and greater reactivity. DFT calculations on related bioactive compounds have shown that a smaller energy gap often correlates with higher reactivity or biological activity. researchgate.net
Table 2: Calculated Frontier Orbital Energies for Representative Heterocyclic Compounds (Note: Data is illustrative for related derivatives to demonstrate the concept.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Triazine Derivative | -6.29 | -1.81 | 4.48 | DFT/B3LYP/631-G irjweb.com |
| 5-(4-nonylphenyl)-7-azaindole | -5.61 | -0.90 | 4.71 | DFT/B3LYP/6311++G(2d,p) researchgate.net |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and characterize intermediates that may be too transient to observe experimentally. Various synthetic routes to the 7-azaindole scaffold have been investigated using these methods. acs.orgnih.gov
One prominent example is the study of the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes. researchgate.net DFT simulations were used to investigate the detailed reaction pathway, including stages of C-H activation, alkyne insertion, deprotonation, and reductive elimination. The calculations revealed that the alkyne insertion step possesses the highest energy barrier (22.0 kcal/mol), identifying it as the rate-determining step of the entire catalytic cycle. Such computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic strategies for compounds like this compound. researchgate.net Another study investigated the LDA-mediated Chichibabin cyclization to form 2-phenyl-7-azaindole, using computational data to support the structures of key intermediates. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules or those interacting with biological macromolecules, understanding the accessible conformations is key. Molecular Dynamics (MD) simulations are a powerful computational method for this purpose, simulating the movement of atoms and molecules over time. nih.gov
MD simulations have been extensively used to study how 7-azaindole derivatives bind to protein targets. In a study on inhibitors of the SARS-CoV-2 spike protein, MD simulations revealed that a 7-azaindole derivative, ASM-7, could stably bind at the protein-protein interface. nih.gov The simulations showed that the 7-azaindole core of the inhibitor formed stable and persistent hydrogen bonds with key residues (like ASP30 of the hACE2 receptor) throughout the simulation time. nih.gov For this compound, MD simulations could predict its preferred conformations in different solvent environments and its dynamic behavior when interacting with a biological target, such as a protein kinase.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a valuable tool for validating experimentally obtained spectra and confirming molecular structures. rsc.orguni-rostock.de
DFT calculations have been successfully used to predict the electron spectra of the parent 7-azaindole molecule. mdpi.com By comparing the computationally predicted UV absorption, valence ionization, and core ionization spectra with available experimental data, researchers can validate their theoretical models. These validated models can then be used to predict the spectra of unknown or unmeasured derivatives. For this compound, theoretical predictions of its 1H and 13C NMR spectra would be invaluable for confirming its synthesis and for structural elucidation, helping to assign specific signals to the protons and carbons in the molecule.
Table 3: Predicted vs. Experimental UV Absorption Spectrum for 7-Azaindole Vapor (Data from a computational study on the parent 7-azaindole molecule.) mdpi.com
| Transition | Calculated Energy (eV) | Experimental Energy (eV) |
|---|---|---|
| S0 → S1 | 4.41 | 4.43 |
| S0 → S2 | 4.75 | 4.77 |
| S0 → S3 | 5.90 | 5.90 |
| S0 → S4 | 6.31 | 6.20 |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR), often discussed as Quantitative Structure-Activity Relationships (QSAR) in medicinal chemistry, are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govyoutube.com These models use calculated molecular descriptors (physicochemical, electronic, or steric properties) to predict the activity of new, unsynthesized compounds. youtube.com
A typical QSAR study involves calculating a wide range of molecular descriptors for a set of related compounds with known activities. Statistical methods are then used to build a regression model. For example, a QSAR study on a series of insecticidal agents identified five key descriptors (RDF100v, RDF105u, Dm, Mor15m, and R1u) that were highly correlated with their biological activity. rsc.org The resulting model had a high correlation coefficient (R² = 0.891), indicating strong predictive power.
For a series of 7-azaindole derivatives, a QSRR/QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.gov The model could use descriptors like the HOMO-LUMO gap, dipole moment, surface area, and specific atom counts. Such a model would be a powerful tool for the rational design of new, more potent derivatives based on the this compound scaffold. nih.govacs.org
Advanced Derivatization and Functionalization Strategies of 1h Pyrrolo 2,3 B Pyridine 3,5 Diamine
Introduction of Diverse Substituents on the Pyrrolo[2,3-b]pyridine Ring System
The functionalization of the 1H-pyrrolo[2,3-b]pyridine core, particularly with the presence of two reactive amino groups, allows for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. Strategies for derivatization can be directed at the amino groups or the carbon atoms of the bicyclic ring system.
The amino groups at the C3 and C5 positions are nucleophilic and can readily undergo various reactions, including acylation, sulfonylation, alkylation, and arylation. Selective functionalization of one amino group over the other presents a synthetic challenge that can be addressed through the use of protecting groups or by exploiting potential differences in their reactivity. For instance, the C5-amino group, being on the pyridine (B92270) ring, may exhibit different electronic properties and steric hindrance compared to the C3-amino group on the pyrrole (B145914) ring.
Furthermore, the pyrrolo[2,3-b]pyridine ring itself is amenable to various substitution reactions. Electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can introduce substituents onto the carbon atoms of the ring. The positions of these substitutions are directed by the activating effect of the amino groups and the inherent reactivity of the 7-azaindole (B17877) nucleus. For example, the pyrrole ring is generally more electron-rich and prone to electrophilic attack than the pyridine ring.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically require a halogenated precursor, which can be prepared from the diamine via diazotization followed by a Sandmeyer-type reaction. This approach opens up possibilities for introducing a vast diversity of aryl, heteroaryl, alkynyl, and amino substituents at specific positions on the scaffold.
| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |
| Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Alkylation | Alkyl halides, aldehydes/ketones (reductive amination) | Secondary and tertiary amines |
| Arylation | Aryl halides (Buchwald-Hartwig coupling) | Arylamines |
| Halogenation | N-Halosuccinimides (e.g., NBS, NCS) | Bromo, Chloro |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |
Scaffold Diversity and Library Synthesis Approaches
The 1H-pyrrolo[2,3-b]pyridine-3,5-diamine scaffold is an excellent starting point for the creation of compound libraries for high-throughput screening in drug discovery. nih.gov Diversity-oriented synthesis (DOS) strategies can be employed to generate a wide range of structurally diverse molecules from this common core.
One approach to library synthesis involves a divergent strategy where the two amino groups of the core scaffold are differentially functionalized. This can be achieved by using orthogonal protecting groups, allowing for the sequential introduction of different building blocks. For example, one amino group could be protected with a Boc group while the other is acylated. Subsequent deprotection of the Boc group would then allow for a different functionalization at that position.
Combinatorial chemistry techniques can be applied to rapidly generate large numbers of derivatives. By reacting the diamine core with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes, in a parallel synthesis format, a library of compounds with varied substituents at the 3 and 5 positions can be assembled.
The inherent reactivity of the 7-azaindole ring can also be exploited for library generation. For instance, after initial functionalization of the amino groups, further diversity can be introduced by performing cross-coupling reactions at other positions of the heterocyclic core, assuming prior halogenation.
Heterocyclic Ring Fusion to the this compound Core
Fusing additional heterocyclic rings to the this compound core can lead to the creation of novel, rigid, and structurally complex scaffolds with potentially unique biological activities. The presence of the two amino groups provides reactive handles for annulation reactions.
One common strategy involves the reaction of the diamino-scaffold with bifunctional electrophiles. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine or diazepine rings. Similarly, reaction with 1,3-dicarbonyl compounds can yield fused pyrimidinone or diazepinone systems. The regioselectivity of these cyclization reactions will depend on the relative nucleophilicity of the two amino groups and the reaction conditions.
Another approach is to first functionalize one of the amino groups with a substituent that can then participate in an intramolecular cyclization. For instance, acylation of one amino group with a carboxylic acid containing a suitable leaving group could be followed by an intramolecular nucleophilic substitution to form a fused lactam ring.
Transition metal-catalyzed reactions can also be employed to construct fused ring systems. For example, a palladium-catalyzed intramolecular C-N bond formation could be used to cyclize a suitably functionalized precursor derived from the diamine.
| Fused Ring System | Reagents and Conditions |
| Pyrimidine | 1,3-Dicarbonyl compounds, acid or base catalysis |
| Diazepine | α,β-Unsaturated ketones/esters |
| Imidazole (B134444) | Carboxylic acids or their derivatives followed by cyclization |
| Triazole | Diazotization followed by reaction with an active methylene compound |
Polymer-Supported Synthesis and Solid-Phase Methodologies
Solid-phase organic synthesis (SPOS) offers several advantages for the synthesis of compound libraries, including ease of purification and the ability to drive reactions to completion using excess reagents. The this compound scaffold can be adapted for solid-phase synthesis by attaching it to a suitable polymer support.
The diamine can be immobilized on a solid support through one of its amino groups, leaving the other amino group and the heterocyclic ring available for further functionalization. The choice of linker and resin is crucial and will depend on the planned reaction sequence and the desired cleavage conditions to release the final products. For example, a rink amide linker is commonly used for the synthesis of amides, while a Wang resin can be used for the synthesis of compounds with a C-terminal carboxylic acid after cleavage.
Once the scaffold is attached to the resin, a variety of reagents can be used in solution to modify the molecule. After each reaction step, excess reagents and by-products can be easily removed by washing the resin. This iterative process allows for the construction of complex molecules in a stepwise manner.
This solid-phase approach is particularly well-suited for the generation of compound libraries. By using a split-and-pool strategy, a large number of distinct compounds can be synthesized on the same batch of resin. After the synthesis is complete, the compounds are cleaved from the support and can be screened for their biological activity. While specific examples for this compound are not extensively documented, the principles of solid-phase synthesis of other amino-containing heterocycles can be readily applied.
| Parameter | Description |
| Resin | Polystyrene-based resins (e.g., Merrifield, Wang, Rink Amide) are commonly used. |
| Linker | The choice of linker determines the functional group on the final product after cleavage (e.g., acid, amide). |
| Attachment | The diamine can be attached to the linker via one of the amino groups. |
| Synthesis | Stepwise addition of building blocks with wash steps to remove excess reagents. |
| Cleavage | Treatment with a strong acid (e.g., trifluoroacetic acid) to release the final product from the resin. |
1h Pyrrolo 2,3 B Pyridine 3,5 Diamine As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Heterocyclic Systems
The presence of two primary amine functionalities on the 1H-pyrrolo[2,3-b]pyridine core makes 1H-pyrrolo[2,3-b]pyridine-3,5-diamine a valuable precursor for the synthesis of various fused heterocyclic systems. These amino groups can participate in a range of cyclization reactions with suitable bifunctional electrophiles to construct additional rings.
For instance, the reaction of ortho-diamines with 1,2-dicarbonyl compounds or their equivalents is a classical method for the formation of pyrazine (B50134) rings. Similarly, reactions with 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of diazepine rings. The differential nucleophilicity of the 3-amino and 5-amino groups could potentially be exploited to achieve regioselective cyclizations, leading to specific isomers of the resulting fused systems.
Table 1: Potential Cyclization Reactions for the Construction of Fused Heterocyclic Systems
| Reactant | Resulting Fused Ring | Potential Product Class |
| α-Diketones | Pyrazine | Pyrido[2,3-b]pyrrolo[3,4-g]pyrazines |
| β-Diketones | 1,4-Diazepine | Pyrido[2,3-b]pyrrolo[3,4-f] ias.ac.innih.govdiazepines |
| Phosgene Equivalents | Imidazole (B134444) | Pyrido[2,3-b]pyrrolo[3,4-d]imidazol-2-ones |
| Carbon Disulfide | Imidazole | Pyrido[2,3-b]pyrrolo[3,4-d]imidazole-2-thiones |
The synthesis of such polyheterocyclic compounds is of significant interest in medicinal chemistry, as these scaffolds can be designed to interact with specific biological targets.
Application in Tandem and Cascade Reactions
While specific examples involving this compound in tandem or cascade reactions are not readily found in the literature, the inherent functionalities of the molecule suggest its suitability for such processes. Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to a rapid increase in molecular complexity.
A hypothetical tandem reaction could involve an initial acylation or condensation at one of the amino groups, followed by an intramolecular cyclization onto the pyrrole (B145914) or pyridine (B92270) ring. The specific conditions of the reaction, such as the choice of catalyst and solvent, would be crucial in directing the reaction pathway and achieving the desired product.
Chemo- and Regioselective Transformations for Product Diversity
The key to unlocking the synthetic potential of this compound lies in the ability to perform chemo- and regioselective transformations on its two amino groups. The 3-amino group, being on the electron-rich pyrrole ring, is expected to be more nucleophilic than the 5-amino group, which is attached to the electron-deficient pyridine ring. This difference in reactivity can be exploited for selective functionalization.
For example, under carefully controlled conditions, it should be possible to selectively acylate, alkylate, or sulfonylate the 3-amino group while leaving the 5-amino group intact. This would generate a monofunctionalized intermediate that could then be subjected to further transformations at the second amino group, leading to a wide array of disubstituted products.
Table 2: Predicted Reactivity for Selective Transformations
| Reaction Type | Reagent | Predicted Major Product |
| Acylation | Acetyl chloride (1 eq.) | N-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
| Sulfonylation | Tosyl chloride (1 eq.) | N-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methylbenzenesulfonamide |
| Diazotization | NaNO₂, HCl | Selective reaction at the 3-amino group |
Furthermore, the pyrrole nitrogen can also be functionalized, adding another layer of complexity and potential for diversification. The strategic use of protecting groups would be essential to control the reactivity and achieve the desired synthetic outcomes. The development of selective methodologies for the functionalization of this compound would significantly enhance its utility as a versatile building block in the synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry and biology.
Molecular Recognition and Fundamental Ligand Target Interactions of 1h Pyrrolo 2,3 B Pyridine Derivatives in Vitro Mechanistic Studies
Principles of Molecular Recognition by Pyrrolo[2,3-b]pyridine Scaffolds
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of adenine (B156593), the purine (B94841) base in ATP. This structural mimicry is fundamental to its ability to engage with the active site of kinases. The core principle of its molecular recognition lies in its capacity to act as a "hinge-binder." The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group form a pair of hydrogen bonds with the backbone amide and carbonyl groups of a conserved hinge region in the kinase domain. researchgate.net This bidentate hydrogen-bonding pattern effectively anchors the molecule in the ATP-binding pocket, providing a stable foundation for further interactions. nih.gov
For instance, in studies of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus consistently forms two hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine (B10760859) in the hinge region. researchgate.net Similarly, in Glycogen Synthase Kinase 3β (GSK-3β), this scaffold occupies the adenine pocket and establishes crucial hydrogen bonds with key residues like ASP-133 and VAL-135, which are essential for ligand recognition. nih.gov The planarity of the bicyclic system also allows for favorable stacking interactions with aromatic residues within the active site, further enhancing binding affinity.
In vitro Binding Assays and Mechanistic Characterization
The efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors is extensively evaluated through in vitro binding and enzymatic assays. These assays are crucial for determining the potency (e.g., IC50 values), selectivity, and mechanism of inhibition.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of kinases. For example, certain 1H-pyrrolo[2,3-b]pyridine compounds were identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some showing IC50 values below 1 nM. nih.govjuniperpublishers.com In another study, a series of these derivatives exhibited significant inhibitory activity against FGFR1, 2, and 3. juniperpublishers.com Specifically, compound 4h from this series showed IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. researchgate.net
Furthermore, mechanistic studies often reveal these compounds to be ATP-competitive inhibitors, a direct consequence of their binding to the ATP pocket. rsc.org For example, a novel derivative, S01 , was designed as a potent and selective GSK-3β inhibitor with an IC50 of 0.35 nM. nih.gov In studies on Polo-like kinase 4 (PLK4), compounds with the 1H-pyrrolo[2,3-b]pyridine core were also identified as inhibitors, transitioning from a primary activity against serum/glucocorticoid-regulated kinase 1 (SGK1).
The table below summarizes the in vitro inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | researchgate.net |
| 4h | FGFR2 | 9 | researchgate.net |
| 4h | FGFR3 | 25 | researchgate.net |
| S01 | GSK-3β | 0.35 | nih.gov |
| Compound 15f | c-Met | 16 | |
| Various derivatives | TNIK | <1 | nih.govjuniperpublishers.com |
| Compound 42 | Cdc7 | 7 | rsc.org |
Structure-Binding Relationships (SBR) at the Molecular Level
The structure-binding relationships of 1H-pyrrolo[2,3-b]pyridine derivatives are intricately linked to the nature and position of substituents on the core scaffold. Modifications at positions 3 and 5 are particularly common and have a significant impact on potency and selectivity.
The 5-position of the scaffold often points towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of various substituents to enhance affinity or modulate physicochemical properties. For instance, in the development of FGFR inhibitors, introducing a trifluoromethyl group at the 5-position was found to form a hydrogen bond with a glycine (B1666218) residue (G485), which was a crucial factor in improving the compound's activity. researchgate.net
Substituents at the 3-position can project into different regions of the kinase active site. In the context of PLK4 and SGK1 inhibitors, a 5-methylenethiazolidine-2,4-dione moiety at the 3-position was critical for kinase selectivity. Interestingly, further studies revealed that the presence of a terminal amino group was crucial for the inhibition of SGK1 but had a minimal impact on PLK4 activity. This highlights how subtle changes to substituents can dramatically shift the selectivity profile of the inhibitor.
In the design of c-Met inhibitors, replacing a quinoline (B57606) nucleus with the 1H-pyrrolo[2,3-b]pyridine moiety maintained or even improved the potent cytotoxic activity. Further SAR studies indicated that the introduction of fluoro atoms to an aminophenoxy part of the molecule was beneficial for its activity.
Computational Docking Studies for Protein-Ligand Interactions
Computational docking studies are an indispensable tool for visualizing and understanding the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives within the kinase active site. These studies corroborate experimental findings and provide a rational basis for further drug design and optimization.
Docking studies consistently show the 1H-pyrrolo[2,3-b]pyridine core positioned in the adenine binding pocket, forming the characteristic hydrogen bonds with the hinge region. nih.gov For example, the docking of compound 4h into the FGFR1 active site revealed the expected hydrogen bonds with E562 and A564 of the hinge. Additionally, a 3,5-dimethoxyphenyl group attached to the scaffold occupied a hydrophobic pocket and formed a π-π stacking interaction with a phenylalanine residue (F489), while also maintaining a hydrogen bond with a distant aspartate residue (D641). researchgate.net
In the case of TNIK inhibitors, molecular docking was used to elucidate the binding mechanisms of a series of 31 derivatives. These studies, combined with 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA and CoMSIA, helped to identify the nature of substituents that enhance or reduce inhibitory activity.
Similarly, when a novel compound, S01 , was docked into the ATP binding site of GSK-3β, the 1H-pyrrolo[2,3-b]pyridine skeleton formed two hydrogen bonds with key residues ASP-133 and VAL-135, which is a necessary interaction for ligand recognition. nih.gov These computational models are powerful predictive tools, allowing for the rational design of new derivatives with potentially improved potency and selectivity.
Future Research Directions in the Chemical Exploration of 1H-pyrrolo[2,3-b]pyridine-3,5-diamine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole (B17877) scaffold, is a significant heterocyclic system in medicinal chemistry and materials science. guidechem.com Derivatives of this core structure are being investigated for a wide range of applications. rsc.orgnih.govnih.govresearchgate.net The specific diamino-substituted analogue, this compound, presents a unique platform for further chemical exploration. Its distinct electronic properties and multiple functional groups suggest a rich and complex chemistry that remains largely untapped. This article outlines key future research directions focused exclusively on the chemical properties and potential non-biological applications of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-pyrrolo[2,3-b]pyridine-3,5-diamine derivatives?
- Methodological Answer : Common strategies involve multi-step functionalization at the 3- and 5-positions. For example:
- Suzuki-Miyaura coupling : Aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) are coupled with halogenated intermediates using Pd(PPh₃)₄ in toluene/EtOH at 105°C .
- Nitro group reduction : Nitro intermediates (e.g., 3-nitro derivatives) are reduced to amines using H₂/THF or catalytic hydrogenation .
- Protection/deprotection : Tosyl (Ts) groups are used for nitrogen protection, removed via hydrolysis with KOH in ethanol .
Q. How are 1H-pyrrolo[2,3-b]pyridine derivatives characterized structurally?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm substituent positions. For example, the ethynyl group in 21e shows distinct peaks at δ 95.31 (C≡C) and 83.53 ppm (sp-hybridized carbon) .
- HRMS : Validates molecular formulas (e.g., 21b with [M+H]⁺ at 355.1435 vs. calculated 355.14409) .
- Chromatography : Silica gel column chromatography (e.g., 36–75% yields) ensures purity, with compounds like 21e achieving 98% purity .
Advanced Research Questions
How can synthetic efficiency be improved for low-yield intermediates (e.g., 36% yield in 21e**)?**
- Methodological Answer :
- Optimize coupling conditions : Screen Pd catalysts (e.g., Pd(OAc)₂ with ligand systems) or use microwave-assisted Suzuki reactions to enhance reaction rates .
- Purification refinement : Replace silica gel with preparative HPLC for polar intermediates, reducing decomposition .
- Solvent selection : Test polar aprotic solvents (e.g., DMF) for better solubility of boronic acids in cross-coupling steps .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons in 21f ) .
- Isotopic labeling : Use -labeled starting materials to clarify nitrogen environments in heterocycles .
- Comparative analysis : Cross-reference with known analogs (e.g., 7-azaindole derivatives) to assign ambiguous peaks .
Q. How are structure-activity relationship (SAR) studies designed for 3,5-disubstituted derivatives?
- Methodological Answer :
- Diverse substituent libraries : Synthesize analogs with electron-withdrawing (e.g., -CN in 21f ) and electron-donating groups (e.g., -OCH₃ in 21b ) to assess electronic effects .
- Biological assay integration : Pair synthetic analogs with kinase inhibition or cytotoxicity assays to correlate substituent effects with activity .
What challenges arise in scaling up lab-scale syntheses (e.g., MnO₂ oxidation in Scheme 2**)?**
- Methodological Answer :
- Oxidant alternatives : Replace MnO₂ with TEMPO/FeCl₃ systems for safer, scalable oxidations .
- Batch vs. flow chemistry : Transition to continuous flow systems for exothermic steps (e.g., Grignard reactions in Scheme 2 ) .
Analytical & Mechanistic Questions
How is purity validated for intermediates prone to degradation (e.g., nitro derivatives like 23**)?**
- Methodological Answer :
- Stability studies : Monitor decomposition via LC-MS under varying pH/temperature conditions .
- Ion chromatography : Detect trace acidic/basic impurities in nitro intermediates .
Q. What mechanistic insights guide regioselective functionalization at the 3- vs. 5-position?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
